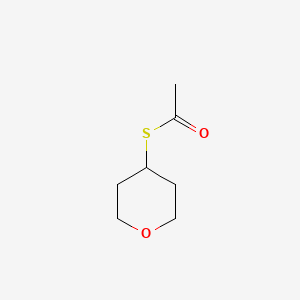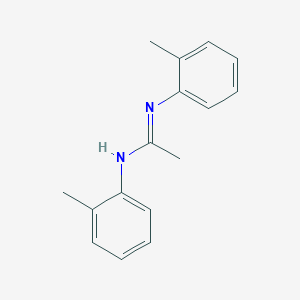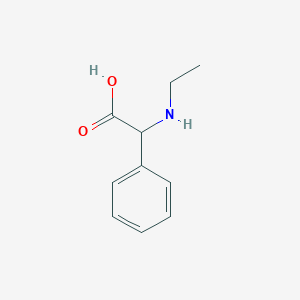![molecular formula C12H11ClN4 B8573505 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-41-9](/img/structure/B8573505.png)
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline
概要
説明
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of Quinoxaline Core: The synthesis begins with the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, to form the quinoxaline core.
Introduction of Triazole Ring: The quinoxaline core is then reacted with hydrazine derivatives to introduce the triazole ring, forming the triazoloquinoxaline structure.
Chlorination: The triazoloquinoxaline is chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 4-position.
Alkylation: Finally, the compound is alkylated with n-propyl bromide to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The triazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization is often facilitated by acidic or basic catalysts in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which exhibit different biological activities and properties .
科学的研究の応用
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its antiviral and antimicrobial properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
作用機序
The mechanism of action of 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, disrupting essential biological pathways in pathogens . Additionally, it can bind to receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a methyl group instead of an n-propyl group.
4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline: Contains a phenyl group, offering different biological properties.
4-Chloro-1-(2-chloro-3-quinolinyl)-[1,2,4]triazolo[4,3-a]quinoxaline: Incorporates a quinoline moiety, enhancing its antimicrobial activity.
Uniqueness
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its n-propyl group, which influences its lipophilicity and biological activity. This structural feature can enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound for drug development .
特性
CAS番号 |
91895-41-9 |
|---|---|
分子式 |
C12H11ClN4 |
分子量 |
246.69 g/mol |
IUPAC名 |
4-chloro-1-propyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C12H11ClN4/c1-2-5-10-15-16-12-11(13)14-8-6-3-4-7-9(8)17(10)12/h3-4,6-7H,2,5H2,1H3 |
InChIキー |
KMCZVKGYKURMFP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Nitro-5-[(thiophen-3-yl)sulfanyl]aniline](/img/structure/B8573422.png)
![4-N-[3-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8573432.png)
![7-Chloro-2-(4-methoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8573438.png)


![6-cyclohexyl-4,7-dihydro-2-phenyl-5H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B8573457.png)


![Benzonitrile, 4-[bis(phenylmethyl)amino]-](/img/structure/B8573480.png)

![N-(4-Fluorobenzyl)-3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B8573492.png)

![[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8573509.png)

